4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol
Description
4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol is a fluorinated secondary alcohol featuring a trifluoromethyl group at position 1, an amino group at position 4, and a 5-methylfuran-2-yl substituent at position 2. Its molecular formula is C₉H₁₁F₃NO₂, with a molecular weight of 230.18 g/mol. The compound’s structure combines electron-withdrawing (trifluoro) and electron-donating (amino, furan) groups, which may influence its physicochemical properties and reactivity. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRROCWYDUUILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CCN)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with a trifluoromethylated amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to a primary amine or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
The incorporation of trifluoromethyl groups in organic compounds often leads to enhanced pharmacological properties. Research suggests that 4-amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The trifluoromethyl group may enhance the binding affinity to bacterial targets.
- Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the furan moiety may contribute to this activity through specific interactions with cellular pathways.
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to be used in:
- Synthesis of Fluorinated Pharmaceuticals : The trifluoromethyl group is crucial for developing new drugs with improved metabolic stability and bioavailability.
- Building Block for Complex Molecules : Its amino alcohol functionality can be utilized in the synthesis of more complex organic molecules, including those used in agrochemicals and other fine chemicals.
Materials Science
In materials science, this compound has potential applications due to its unique properties:
- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorine atoms.
- Coatings and Adhesives : The compound's properties may improve adhesion and durability in coatings, particularly in harsh environments.
Interaction Studies
Research into the biological interactions of this compound focuses on its binding affinity with various biological targets. Preliminary studies indicate:
| Biological Target | Binding Affinity | Notes |
|---|---|---|
| Enzymes | Moderate | Potential for enzyme inhibition |
| Receptors | High | May act as an antagonist or agonist |
| Transport Proteins | Variable | Further studies needed |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of fluorinated amino alcohols similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the trifluoromethyl group significantly affected antimicrobial activity.
Case Study 2: Synthesis Pathway Development
Researchers developed a novel synthetic pathway for producing this compound using environmentally friendly reagents. The method demonstrated high yields and purity, making it suitable for large-scale production.
Mechanism of Action
The mechanism of action of 4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and other research areas.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butan-2-ol Derivatives with Fluorinated Substituents
The target compound shares a butan-2-ol backbone with other fluorinated analogs. Key comparisons include:
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol (C₅H₇F₆NO)
- Structural Differences : Replaces the 5-methylfuran-2-yl group with a trifluoromethyl (-CF₃) substituent.
- Commercial Status : Available commercially (though temporarily out of stock), unlike the discontinued target compound .
Bitertanol (C₂₀H₂₃N₃O₂)
- Structural Differences: Features a biphenyl-4-yloxy group and a 1H-1,2,4-triazol-1-yl substituent instead of the furan and amino groups.
- Application : A fungicide (trade name Baycor®), highlighting the role of aromatic substituents in biological activity. The target compound’s furan moiety may confer distinct interaction profiles, though its applications remain unverified .
Table 1: Comparison of Butan-2-ol Derivatives
Heterocyclic Compounds with 5-Methylfuran-2-yl Substituents
Compounds from share the 5-methylfuran-2-yl group but differ in core structures (triazolo/thiazolo pyridines). These analogs provide insights into substituent effects on stability and synthesis:
Table 2: 5-Methylfuran-2-yl Heterocycles ()
| Compound | Core Structure | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4d | Triazolo[1,5-a]pyridine | 3-Methoxyphenyl | 80 | 213–215 |
| 4e | Triazolo[1,5-a]pyridine | Galactosyl | 70 | 240–241 |
| 5 | Triazolo[1,5-a]pyridine | 2-Oxopropyl | 86 | 225–227 |
| 6 | Triazolo[1,5-a]pyridine | Methyl | 86 | 270–273 |
| 7 | Thiazolo[3,2-a]pyridine | (5-Methylfuran-2-yl)methylene | 91 | 210–212 |
- Key Observations :
- Yield : The thiazolo derivative (Compound 7) achieves the highest yield (91%), possibly due to favorable reaction kinetics with the methylfuran-methylene group.
- Melting Points : Methyl-substituted Compound 6 has the highest melting point (270–273°C), suggesting stronger crystalline packing compared to furan-containing analogs.
- Substituent Effects : Polar groups (e.g., galactosyl in 4e) reduce yield but increase melting points, likely due to hydrogen bonding.
Conformational and Electronic Comparisons
- Trifluoro vs. Trihalo Groups: discusses 4-amino-1,1,1-trihalo-3-alken-2-ones, where halogen choice (Cl, Br) affects conformation. The target compound’s trifluoro group may impose steric and electronic constraints, reducing rotational freedom compared to bulkier halogens .
- Amino Group Reactivity: The amino group in the target compound could enhance solubility in protic solvents and serve as a site for derivatization, contrasting with Bitertanol’s triazole ring, which participates in hydrogen bonding with biological targets .
Biological Activity
4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol (CAS No. 929975-36-0) is a fluorinated amino alcohol characterized by a trifluoromethyl group and a furan derivative. Its molecular formula is C₉H₁₂F₃NO₂, with a molecular weight of approximately 223.19 g/mol. The unique structural features of this compound suggest potential biological activity, particularly in medicinal chemistry and materials science.
Structural Features and Synthesis
The trifluoromethyl group enhances lipophilicity and may improve interactions with biological targets. The synthesis typically involves the reaction of 5-methylfuran-2-carbaldehyde with trifluoromethylated amines under basic conditions.
Key Synthetic Route:
- Starting Material: 5-methylfuran-2-carbaldehyde
- Reagent: Trifluoromethylated amine
- Base: Sodium hydride or potassium carbonate
- Purification: Recrystallization or chromatography
Biological Activity
Research into the biological activity of this compound is ongoing, but preliminary studies suggest several potential activities based on its structural analogs:
Potential Biological Activities
- Antimicrobial Activity: Similar compounds with trifluoromethyl groups have demonstrated antimicrobial properties.
- Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural features that allow for effective binding.
- Cytotoxicity: Initial assessments indicate potential cytotoxic effects against certain cancer cell lines, although detailed studies are required to confirm these findings.
Case Studies and Research Findings
Recent studies have explored the interaction of similar compounds with various biological targets:
The mechanism of action for this compound likely involves:
- Binding Interactions: The trifluoromethyl group enhances binding affinity to molecular targets such as enzymes or receptors.
- Hydrogen Bonding: The amino group can participate in hydrogen bonding, facilitating stronger interactions with biological macromolecules.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound may be harmful if swallowed (H302) and can cause skin irritation (H315) . Further toxicological evaluations are essential to fully understand the safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions with key intermediates. For example:
- Intermediate preparation : Use of furan derivatives (e.g., 5-methylfuran-2-yl groups) as starting materials, combined with fluorinated building blocks. A palladium-catalyzed cyclization-isomerization approach may be employed for stereochemical control .
- Amino group introduction : Reductive amination or nucleophilic substitution under anhydrous conditions. Solvent choice (e.g., ethanol or THF) and temperature (0–25°C) are critical for minimizing side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the 5-methylfuran ring (δ 6.0–7.0 ppm) and trifluoromethyl groups (δ 1.2–1.5 ppm).
- ¹³C NMR : Detect quaternary carbons adjacent to fluorine atoms (δ 110–125 ppm) .
Advanced Research Questions
Q. How does the compound’s trifluoromethyl group influence its reactivity in cross-coupling reactions?
- Mechanistic insight : The electron-withdrawing CF₃ group stabilizes transition states in Suzuki-Miyaura reactions, enabling efficient coupling with aryl boronic acids. For example, potassium trifluoro(5-methylfuran-2-yl)borate derivatives act as nucleophiles in C–C bond formation .
- Experimental design : Optimize catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (DME/H₂O) ratios to achieve >80% yield. Monitor regioselectivity via HPLC .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from variations in:
- Assay conditions : Buffer pH (7.4 vs. 6.8), ionic strength, or co-solvents (DMSO concentration ≤1%) .
- Protein source : Recombinant vs. native enzymes may exhibit differing binding affinities .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
